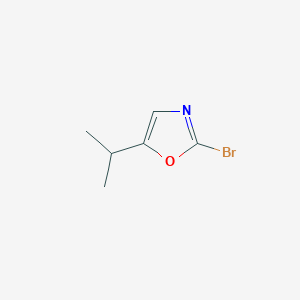
Methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate, also known as Methyl 4-(2,4-xylyl)-4-oxobutanoate or MDPK, is a chemical compound that belongs to the family of synthetic cathinones. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. MDPK has been used as a recreational drug, but it also has potential applications in scientific research.
Mecanismo De Acción
MDPK acts as a stimulant by increasing the release of dopamine and norepinephrine in the brain. It also blocks the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in a feeling of euphoria and increased energy.
Biochemical and Physiological Effects:
MDPK has been shown to have a number of biochemical and physiological effects. It increases heart rate and blood pressure, and can cause vasoconstriction. It also increases body temperature and can cause sweating. In addition, it has been shown to have an anorectic effect, leading to decreased appetite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPK has advantages and limitations for use in lab experiments. One advantage is that it has a relatively short half-life, which allows for precise timing of experiments. It also has a high potency, which means that small amounts can be used. However, its psychoactive effects make it difficult to use in certain types of experiments, and it can be difficult to control for individual differences in response.
Direcciones Futuras
There are a number of potential future directions for research on MDPK. One area of interest is its potential as a treatment for addiction. Its effects on the reward system in the brain make it a potential tool for studying addiction mechanisms, and it may also have therapeutic potential. Other areas of interest include its effects on cognitive function and its potential as a tool for studying the role of neurotransmitters in the brain.
Métodos De Síntesis
MDPK can be synthesized using various methods, including the condensation of 4-methylpropiophenone with 2,4-dimethylbenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reacted with methyl iodide to produce MDPK. Other methods involve the use of different reagents and solvents.
Aplicaciones Científicas De Investigación
MDPK has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have effects on the central nervous system, including increasing the release of dopamine and norepinephrine. This makes it a potential tool for studying the mechanisms of addiction and reward in the brain.
Propiedades
IUPAC Name |
methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9-4-5-11(10(2)8-9)12(14)6-7-13(15)16-3/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUOGYSYSJPHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-8,9-dimethoxy-5-(phenethylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3014643.png)
![Methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-3-carboxylate](/img/structure/B3014645.png)
![5-Amino-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B3014648.png)
![N-Ethyl-N-[2-[(4-methyl-1,3-oxazol-5-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B3014649.png)
![4H-thieno[3,2-b]pyrrol-5-ylmethanol](/img/structure/B3014650.png)
![6-Tert-butyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3014653.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3014655.png)



![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide](/img/structure/B3014662.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B3014665.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide](/img/structure/B3014666.png)